Methyl 2-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a quinoline, an amine, and a carboxylate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the quinoline ring and various substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For instance, the amine group could participate in acid-base reactions, while the carboxylate group could be involved in esterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the presence of polar groups like the carboxylate, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Researchers have explored synthetic pathways and structural analyses of compounds structurally similar to Methyl 2-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate. For instance, Ukrainets et al. (2014) described the cyclization of a related compound in the presence of bases, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This illustrates the reactivity and potential for generating diverse structural analogs.
Fluorescent Properties and Cross-Conjugated Systems
Another study by Smeyanov et al. (2017) focused on the synthesis of mesomeric betaines, demonstrating their classification as cross-conjugated systems through fluorescence spectroscopic investigations. This kind of research showcases the potential for developing fluorescent probes or materials based on similar quinoline derivatives.
Novel Synthetic Methodologies
The development of new synthetic methodologies is crucial for advancing chemical research. Fruchey et al. (2014) presented an iron-catalyzed ortho-alkylation of carboxamides, showcasing a method that could potentially be applied to synthesize complex quinoline derivatives efficiently.
Anticancer Activities
The search for new anticancer agents often involves quinoline derivatives due to their diverse biological activities. Fang et al. (2016) conducted a study where novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for antitumor activities, highlighting the potential of quinoline derivatives in cancer research.
Antimicrobial Properties
Quinoline derivatives are also investigated for their antimicrobial properties. Miyamoto et al. (1990) explored substituted 4-oxoquinoline-3-carboxylic acids for their antibacterial activity, underlining the broad applicability of quinoline derivatives in developing new antibacterial agents.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4S/c1-27-19(26)16-17(25)11-4-2-3-5-14(11)23-18(16)28-9-15(24)22-10-6-7-12(20)13(21)8-10/h2-8H,9H2,1H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKGTJBVBRNTGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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